molecular formula C24H15Cl3F3N3O2S B3012465 N-(4-chlorophenyl)-2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1226453-72-0

N-(4-chlorophenyl)-2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B3012465
CAS RN: 1226453-72-0
M. Wt: 572.81
InChI Key: ZNTXIEZSLCXYOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-chlorophenyl)-2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a complex molecule that appears to be related to various acetamide derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related acetamide derivatives involves the reaction of different phenols with dichloroacetamide precursors. For instance, N-phenyl-2,2-di(4-chlorophenoxy)acetamide was synthesized by reacting 4-chlorophenol with N-phenyl dichloroacetamide in the presence of tetrahydrofuran (THF) and anhydrous potassium carbonate . The reaction conditions, such as temperature, time, and feed composition, were optimized to achieve a 75% yield. This suggests that a similar approach could be used for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, the crystal structure of 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide revealed that the chlorophenyl ring is oriented at an angle of 7.1° with respect to the thiazole ring, and molecules are linked via C-H...O intermolecular interactions forming chains in the crystal . This information can be useful in predicting the molecular conformation and intermolecular interactions of the compound .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can lead to cyclization reactions. For instance, cyclization of N-arylidene-2-(acetamido)-3-(4-chlorophenyl)acrylohydrazides resulted in the formation of 1-arylideneamino-4-(4-chlorobenzylidene)-2-methyl-1H-imidazolin-5(4H)-ones . This indicates that the compound may also undergo similar cyclization reactions under appropriate conditions, potentially leading to the formation of imidazole rings, which are present in the compound's structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The antioxidant and anti-inflammatory activities of some acetamide derivatives have been evaluated, showing that certain compounds possess excellent activities in these areas . This suggests that the compound may also exhibit similar properties, which could be of interest for pharmaceutical applications.

Scientific Research Applications

Synthesis and Structural Studies

Compounds with chlorophenyl, imidazole, and acetamide functionalities have been synthesized and structurally characterized, revealing complex molecular geometries and intermolecular interactions. These studies provide foundational knowledge for understanding the behavior of similar compounds in biological systems. The structural analysis of such compounds, including their crystallographic assessment, can offer insights into their potential interaction mechanisms with biological targets (Boechat et al., 2011).

Antitumor Activity

Derivatives bearing heterocyclic rings such as imidazole have been synthesized and evaluated for their antitumor activities. The exploration of these compounds' anticancer properties is driven by their potential to inhibit tumor cell proliferation, making them candidates for cancer therapy development. This research area is particularly promising for compounds that can be tailored to target specific cancer cell lines with high selectivity and potency (Yurttaş et al., 2015).

Antibacterial and Antimicrobial Activity

The synthesis of novel compounds with chlorophenyl and imidazole components has also been directed towards evaluating their antibacterial and antimicrobial potential. These studies aim to address the growing need for new antimicrobial agents capable of combating resistant bacterial strains. Research in this domain focuses on assessing the compounds' efficacy against a range of gram-positive and gram-negative bacteria, offering pathways to new therapeutic agents (Desai et al., 2008).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15Cl3F3N3O2S/c25-15-2-4-16(5-3-15)32-22(34)13-36-23-31-12-21(14-1-10-19(26)20(27)11-14)33(23)17-6-8-18(9-7-17)35-24(28,29)30/h1-12H,13H2,(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTXIEZSLCXYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC(=C(C=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15Cl3F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.